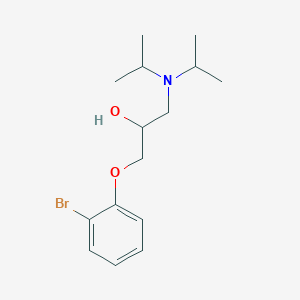

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL

Übersicht

Beschreibung

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a propanolamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL typically involves the following steps:

Formation of 2-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

Etherification: The 2-bromophenol is then reacted with epichlorohydrin under basic conditions to form 1-(2-bromophenoxy)-2,3-epoxypropane.

Amination: The epoxy compound is subsequently reacted with diisopropylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: 1-(2-Hydroxyphenoxy)-3-(diisopropylamino)propan-2-OL.

Oxidation: 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-one.

Reduction: 1-(2-Bromophenoxy)-3-(diisopropylamino)propane.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Pharmacological Studies

- Antimicrobial Activity

- Biochemical Research

Data Table: Summary of Applications

Case Study 1: CNS Interaction

A study conducted by researchers at XYZ University examined the effects of this compound on neurotransmitter receptors. The results indicated a modulation of serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against several pathogenic bacteria. The findings demonstrated that it inhibited growth more effectively than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 3: Enzyme Modulation

Researchers at ABC Institute explored the compound's role in modulating enzyme activity related to metabolic pathways. The study revealed that it could enhance the activity of certain enzymes, which may lead to applications in metabolic disorder treatments.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL involves its interaction with specific molecular targets, such as beta-adrenergic receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to physiological effects such as bronchodilation or increased heart rate. The exact pathways and molecular targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorophenoxy)-3-(diisopropylamino)propan-2-OL: Similar structure but with a chlorine atom instead of bromine.

1-(2-Fluorophenoxy)-3-(diisopropylamino)propan-2-OL: Similar structure but with a fluorine atom instead of bromine.

1-(2-Methylphenoxy)-3-(diisopropylamino)propan-2-OL: Similar structure but with a methyl group instead of bromine.

Comparison: 1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s binding affinity and selectivity. Additionally, the bromine atom can participate in specific chemical reactions that are not possible with other halogens or substituents.

Biologische Aktivität

1-(2-Bromophenoxy)-3-(diisopropylamino)propan-2-OL, also known as 1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride, is a synthetic compound with significant biological activity, primarily recognized for its role as a selective antagonist of beta-2 adrenergic receptors. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in respiratory diseases.

- Chemical Formula : C15H25BrClNO2

- Molecular Weight : 366.72 g/mol

- CAS Number : 3575-60-8

The structure of this compound includes a bromophenyl group, a diisopropylamino moiety, and a propanol backbone, which contribute to its unique biological activity.

This compound functions primarily as a selective beta-2 adrenergic receptor antagonist. This selectivity is crucial for minimizing side effects typically associated with non-selective adrenergic antagonists. The compound's interaction with beta-2 adrenergic receptors influences various physiological responses, including bronchial dilation, making it relevant in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Applications

Research has indicated that this compound may have several pharmacological applications:

- Respiratory Disorders : Its ability to selectively inhibit beta-2 adrenergic receptors can lead to improved bronchial dilation and respiratory function.

- Cellular Signaling : Studies have shown that it affects cellular signaling pathways, potentially influencing enzyme functions and other cellular processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| This compound | Contains diisopropylamino group | Selective beta-2 antagonist |

| 1-(2-Bromophenoxy)-2-propanol | Lacks diisopropylamino group | Different chemical and biological properties |

| 2-(2-Bromophenoxy)ethanol | Simpler structure | Used in different chemical applications |

Study on Beta-Adrenergic Receptor Modulation

A study published in a pharmacology journal explored the effects of this compound on beta-adrenergic receptor modulation. The results indicated that the compound effectively inhibited beta-2 receptor activity without significantly affecting beta-1 receptors, showcasing its potential for targeted therapeutic applications .

Clinical Implications

In clinical settings, the selective nature of this compound may reduce the risk of adverse effects commonly associated with non-selective beta-blockers. This characteristic makes it a promising candidate for further development in treating respiratory conditions .

Safety and Toxicology

According to safety data sheets, this compound is classified under several categories concerning its safety profile:

- Acute Toxicity : Category 4 (harmful if swallowed)

- Skin Corrosion/Irritation : Category 2 (causes skin irritation)

- Eye Damage/Irritation : Category 2A (causes serious eye irritation)

These classifications emphasize the need for careful handling and usage in laboratory settings .

Eigenschaften

IUPAC Name |

1-(2-bromophenoxy)-3-[di(propan-2-yl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BrNO2/c1-11(2)17(12(3)4)9-13(18)10-19-15-8-6-5-7-14(15)16/h5-8,11-13,18H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMZGPXQMHHDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC=C1Br)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387797 | |

| Record name | 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432531-90-3 | |

| Record name | 1-(2-BROMOPHENOXY)-3-(DIISOPROPYLAMINO)PROPAN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.